Todralazine
Todralazine
N-(1-phthalazinylamino)carbamic acid ethyl ester is a member of phthalazines.
An antihypertensive agent with both central and peripheral action; it has some central nervous system depressant effects.
An antihypertensive agent with both central and peripheral action; it has some central nervous system depressant effects.
Brand Name:
Vulcanchem
CAS No.:
14679-73-3
VCID:
VC0545527
InChI:
InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
SMILES:
CCOC(=O)NNC1=NN=CC2=CC=CC=C21
Molecular Formula:
C11H12N4O2
Molecular Weight:
232.24 g/mol
Todralazine
CAS No.: 14679-73-3
Inhibitors
VCID: VC0545527
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 14679-73-3 |
---|---|
Product Name | Todralazine |
Molecular Formula | C11H12N4O2 |
Molecular Weight | 232.24 g/mol |
IUPAC Name | ethyl N-(phthalazin-1-ylamino)carbamate |
Standard InChI | InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |
Standard InChIKey | WGZDBVOTUVNQFP-UHFFFAOYSA-N |
SMILES | CCOC(=O)NNC1=NN=CC2=CC=CC=C21 |
Canonical SMILES | CCOC(=O)NNC1=NN=CC2=CC=CC=C21 |
Appearance | Solid powder |
Description | N-(1-phthalazinylamino)carbamic acid ethyl ester is a member of phthalazines. An antihypertensive agent with both central and peripheral action; it has some central nervous system depressant effects. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Apirachol Binazin Binazine Ecarazine Todralazine Todrazoline |
Reference | 1: Dimri M, Joshi J, Chakrabarti R, Sehgal N, Sureshbabu A, Kumar IP. Todralazine protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion. Zebrafish. 2015 Feb;12(1):33-47. doi: 10.1089/zeb.2014.0992. Epub 2014 Dec 17. PubMed PMID: 25517940; PubMed Central PMCID: PMC4298150. 2: Gasiorowski K, Brokos B. Evaluation of antimutagenic effect of todralazine in cultured lymphocytes. Mutagenesis. 2000 Mar;15(2):137-41. PubMed PMID: 10719039. 3: Gasiorowski K, Szyba K, Wozniak D, Gulanowski B. Inhibition of potassium dichromate mutagenicity by todralazine. Mutagenesis. 1997 Nov;12(6):411-5. PubMed PMID: 9412993. 4: Elsharkawy AM. Todralazine hepatotoxicity: a sting in the histone tail. J Hepatol. 2007 Feb;46(2):189-92. Epub 2006 Dec 1. PubMed PMID: 17161489. 5: Jastrzebski Z, Czyzewska-Szafran H, Goźlińska B, Wutkiewicz M, Jedrych A, Fijałek Z, Biniecki K, Aranjo P, Ciszewski L, Mazurek AP. Acute systemic toxicity and antihypertensive activity of a novel todralazine analog in rats. Acta Pol Pharm. 1993;50(4-5):327-30. PubMed PMID: 8036918. 6: Gasiorowski K, Szyba K, Sawicka J, Gulanowski B. Mutagenicity of B(a)P in the presence of some hydralazine derivatives. Pol J Occup Med Environ Health. 1993;6(4):383-9. PubMed PMID: 8019200. 7: Gomez de Balugera Z, Arantzazu Goicolea M, Barrio RJ. Joint determination of todralazine and acetazolamide in human serum by differential pulse polarography. J Pharm Biomed Anal. 1994 Jul;12(7):883-7. PubMed PMID: 7981316. 8: Gasiorowski K, Szyba K, Sawicka J, Gulanowski B. Evaluation of the mechanisms of todralazine effect on mutagenicity of benzo(a)pyrene. Int J Occup Med Environ Health. 1995;8(3):267-73. PubMed PMID: 8581334. 9: Olczyk K, Kucharz EJ, Drózdz M. Influence of long-term treatment with hydrazinophthalazines on the activity of lysosomal exoglycosidases in rat tissues. Acta Med Hung. 1988;45(2):161-9. PubMed PMID: 3266791. 10: Reiterer W, Czitober H. [The influence of guanazodine and todralazine on blood pressure regulation during dynamic and static exercise in essential hypertension (author's transl)]. Arzneimittelforschung. 1977;27(11):2163-7. German. PubMed PMID: 580022. 11: Gasiorowski K, Gulanowski B, Szyba K, Urban J. Study of the mechanism of todralazine antimutagenic activity: the effect upon mutagenicity of daunorubicine. Int J Occup Med Environ Health. 1994;7(4):371-8. PubMed PMID: 7719664. 12: Gasiorowski K, Szyba K, Urban J. Todralazine influence upon the mutagenicity of some direct- and indirect-acting mutagens. Mutat Res. 1994 Jul;324(3):133-7. PubMed PMID: 7517512. 13: Murata K, Hamada M, Sugimoto K, Nakano T. A novel mechanism for drug-induced liver failure: inhibition of histone acetylation by hydralazine derivatives. J Hepatol. 2007 Feb;46(2):322-9. Epub 2006 Nov 3. PubMed PMID: 17156885. 14: Gasiorowski K, Brokos B. DNA repair of hydrogen peroxide-induced damage in human lymphocytes in the presence of four antimutagens. A study with alkaline single cell gel electrophoresis (comet assay). Cell Mol Biol Lett. 2001;6(4):897-911. PubMed PMID: 11753436. 15: Kedrowa S, Markiewicz M, Kolber-Postepska B, Kudlicki J. [Hypotensive action of binazine in the light of our studies]. Wiad Lek. 1980 Mar 15;33(6):421-6. Polish. PubMed PMID: 7385877. 16: Gasiorowski K, Brokos B, Kulma A, Ogorzałek A, Skórkowska K. Impact of four antimutagens on apoptosis in genotoxically damaged lymphocytes in vitro. Cell Mol Biol Lett. 2001;6(3):649-75. PubMed PMID: 11598640. 17: Cybulska I. [Phthalazine derivatives in the treatment of arterial hypertension]. Kardiol Pol. 1981;24(10):709-15. Polish. PubMed PMID: 7329009. 18: Weglarz L, Drózdz M, Wardas M. Influence of hydrazinophthalazines on the activity of collagenase in murine fibroblast culture. Biomed Biochim Acta. 1990;49(4):289-91. PubMed PMID: 2169725. 19: Falase AO, Salako LA. Clinical experience with a new vasodilator, binazine, in Nigerian hypertensives. Niger Med J. 1979 May-Jun;9(5-6):577-84. PubMed PMID: 525046. 20: Dohi Y, Kojima M, Sato K. Benidipine improves endothelial function in renal resistance arteries of hypertensive rats. Hypertension. 1996 Jul;28(1):58-63. PubMed PMID: 8675265. |
PubChem Compound | 5501 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume